molecular formula C11H13NO2 B3329586 5,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 610261-08-0

5,7-Dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B3329586
CAS No.: 610261-08-0
M. Wt: 191.23 g/mol
InChI Key: LMVXSZRHGWMILD-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions and a partially saturated isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This reaction proceeds through a cyclization process, forming the desired dihydroisoquinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives with various functional groups.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline compounds with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

5,7-Dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with muscarinic acetylcholine receptors, modulating their activity . Additionally, its structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups at the 6 and 7 positions.

    3,4-Dihydroisoquinoline: Lacks the methoxy groups, making it less functionalized.

    Tetrahydroisoquinoline: Fully saturated isoquinoline ring, differing in reactivity and biological activity.

Uniqueness

5,7-Dimethoxy-3,4-dihydroisoquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. This structural feature allows it to participate in unique chemical reactions and exhibit distinct biological effects compared to its analogs.

Properties

IUPAC Name

5,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVXSZRHGWMILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN=C2)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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